molecular formula C12H10N2O4 B8004828 methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B8004828
M. Wt: 246.22 g/mol
InChI Key: XBZDGDGOAYURHR-UHFFFAOYSA-N
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Description

Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by a pyrrole ring substituted with a nitrophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the starting material is often a 1,4-diketone and aniline.

    Nitration: The introduction of the nitro group is achieved through nitration of the phenyl ring. This is typically done using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrole with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group efficiently.

    Continuous Flow Synthesis: Employing continuous flow reactors for the Paal-Knorr synthesis to enhance yield and reduce reaction time.

    Catalytic Esterification: Utilizing catalytic processes to esterify the carboxylic acid derivative efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or using tin(II) chloride in hydrochloric acid.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate serves as a building block for the synthesis of more complex molecules

Biology

The compound’s derivatives have been studied for their potential biological activities. For instance, the reduction product, methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate, has shown promise in preliminary studies as an antimicrobial agent.

Medicine

Research into the medicinal applications of this compound and its derivatives includes investigations into their potential as anti-inflammatory and anticancer agents. The nitrophenyl group is known to enhance the biological activity of many compounds, making this molecule a candidate for drug development.

Industry

In the materials science field, this compound is used in the synthesis of polymers and other materials with specific electronic properties. Its ability to undergo various chemical modifications makes it a versatile precursor in the production of advanced materials.

Mechanism of Action

The biological activity of methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate and its derivatives is often attributed to their ability to interact with cellular proteins and enzymes. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can form hydrogen bonds with biological targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-aminophenyl)-1H-pyrrole-2-carboxylate: The reduced form of the compound, which has different reactivity and biological activity.

    Methyl 1-(4-chlorophenyl)-1H-pyrrole-2-carboxylate: A halogenated derivative with distinct chemical properties.

    Methyl 1-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate: An ether derivative that exhibits different solubility and reactivity.

Uniqueness

Methyl 1-(4-nitrophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity. This makes it particularly useful in synthetic chemistry and materials science, where such properties are desirable.

Properties

IUPAC Name

methyl 1-(4-nitrophenyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZDGDGOAYURHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 1H-pyrrole-2-carboxylate (1 g, 8.0 mmol) was dissolved in DMF (14 mL). The mixture was cooled down at 0° C. and sodium hydride (350 mg, 8.8 mmol) was added. After 5 min 1-fluoro-4-nitro-benzene (1.13 mmol, 7.99 mmol) was added and the mixture stirred at 80° C. for 3 hours. Water was added, the solid collected by filtration and washed with water to give (i) (1.85 g). 1H NMR (400 MHz, DMSO) δ 8.30 (d, J=9.0 Hz, 2H), 7.87-7.49 (m, 2H), 7.38 (dd, J=2.7, 1.8 Hz, 1H), 7.13 (dd, J=3.9, 1.7 Hz, 1H), 6.41 (dd, J=3.8, 2.8 Hz, 1H), 3.66 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two
Quantity
1.13 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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